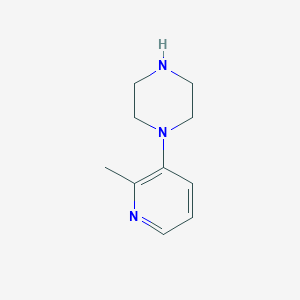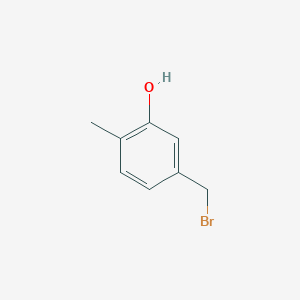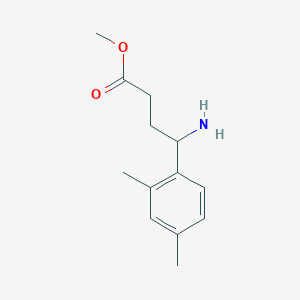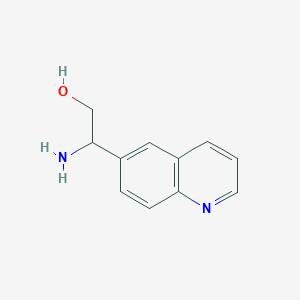
1-(5-Fluoro-2-hydroxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoro-2-hydroxyphenyl)-2-propen-1-one is an organic compound with the molecular formula C9H7FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-hydroxyphenyl)-2-propen-1-one can be synthesized through the Fries rearrangement of 4-fluorophenyl acetate with aluminum chloride as a catalyst. The reaction is typically carried out without a solvent at temperatures between 115°C and 150°C, yielding the desired product in high purity .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, Fries rearrangement, and purification through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Fluoro-2-hydroxyphenyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 5-fluoro-2-hydroxybenzoic acid.
Reduction: Formation of 1-(5-fluoro-2-hydroxyphenyl)-2-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-(5-Fluoro-2-hydroxyphenyl)-2-propen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly as a precursor for beta-blockers.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone
- 5-Fluoro-2-hydroxyacetophenone
- 2-Acetyl-4-fluorophenol
Comparison: 1-(5-Fluoro-2-hydroxyphenyl)-2-propen-1-one is unique due to its propenone moiety, which imparts distinct chemical reactivity and biological activity compared to its acetophenone analogs. The presence of the propenone group allows for additional reactions, such as Michael addition, which are not possible with simple acetophenones .
Propriétés
Numéro CAS |
104147-78-6 |
|---|---|
Formule moléculaire |
C9H7FO2 |
Poids moléculaire |
166.15 g/mol |
Nom IUPAC |
1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H7FO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h2-5,12H,1H2 |
Clé InChI |
VFKQGQQCYDDARH-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)C1=C(C=CC(=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Benzo[D][1,3]dioxol-5-YL)azetidine](/img/structure/B13606617.png)




![2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B13606649.png)

![Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13606667.png)
![[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol](/img/structure/B13606668.png)


